2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride is a chemical compound that is commonly used in scientific research applications. It is a sulfonyl chloride derivative that has been used as a reagent in the synthesis of a variety of compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is a reactive functional group. This group can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride. However, it has been reported that some of its derivatives have anti-inflammatory, anti-cancer, and anti-viral activities. These activities are likely due to the ability of the compounds to inhibit specific enzymes or proteins that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride in lab experiments is its ability to selectively react with specific nucleophiles. This allows for the synthesis of specific compounds that may have useful applications. However, one limitation of using this compound is its reactive nature, which may require careful handling and storage.
Future Directions
There are several future directions that could be explored in the use of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride. One potential direction is the synthesis of new compounds that have specific activities or functions. Additionally, the use of this compound in the synthesis of chiral sulfoxides could be further explored for potential applications in pharmaceuticals and agrochemicals. Finally, the development of new synthetic methods for the production of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride involves the reaction of cyclobutylmethanol with thionyl chloride in the presence of pyridine. This reaction results in the formation of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride, which is a white crystalline solid.
Scientific Research Applications
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfones, and sulfonates. It has also been used in the synthesis of chiral sulfoxides, which have potential applications in pharmaceuticals and agrochemicals. Furthermore, 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride has been used in the synthesis of compounds that have anti-inflammatory, anti-cancer, and anti-viral activities.
properties
IUPAC Name |
2-(cyclobutylmethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)5-4-11-6-7-2-1-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZCTGNMQATOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride |
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